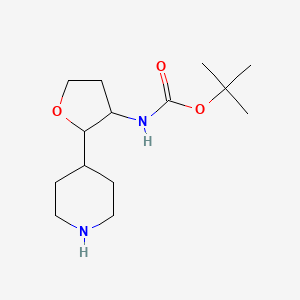
tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a tetrahydrofuran ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material . The reaction is carried out in the presence of a base and a suitable solvent, such as ethanol, at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It can also modulate receptor activity by interacting with receptor proteins and altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness: tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is unique due to its specific structural features, including the combination of a piperidine ring and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H26N2O3 |
|---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
tert-butyl N-(2-piperidin-4-yloxolan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-9-18-12(11)10-4-7-15-8-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JRVKTJYZTOUCBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCOC1C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
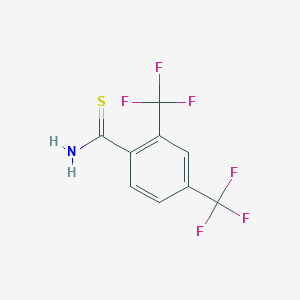
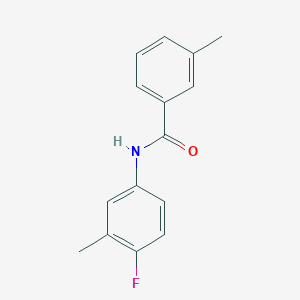
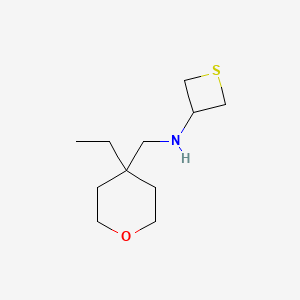

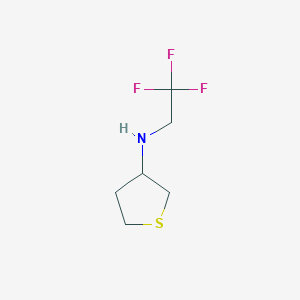
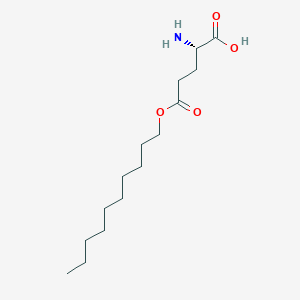
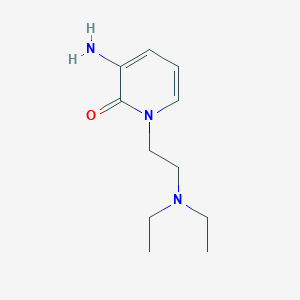
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
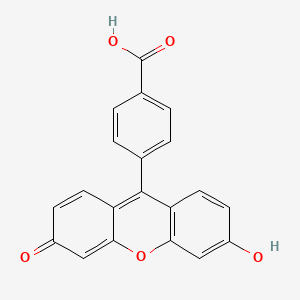
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
